molecular formula C20H29ClN2O4 B8347664 1-(4-Amino-5-chloro-2-methoxyphenyl)-3-[1-(tert-butoxycarbonyl)-piperidin-4-yl]propan-1-one

1-(4-Amino-5-chloro-2-methoxyphenyl)-3-[1-(tert-butoxycarbonyl)-piperidin-4-yl]propan-1-one

Cat. No. B8347664
M. Wt: 396.9 g/mol
InChI Key: CGYIHKSCVNECCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Amino-5-chloro-2-methoxyphenyl)-3-[1-(tert-butoxycarbonyl)-piperidin-4-yl]propan-1-one is a useful research compound. Its molecular formula is C20H29ClN2O4 and its molecular weight is 396.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Amino-5-chloro-2-methoxyphenyl)-3-[1-(tert-butoxycarbonyl)-piperidin-4-yl]propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Amino-5-chloro-2-methoxyphenyl)-3-[1-(tert-butoxycarbonyl)-piperidin-4-yl]propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C20H29ClN2O4

Molecular Weight

396.9 g/mol

IUPAC Name

tert-butyl 4-[3-(4-amino-5-chloro-2-methoxyphenyl)-3-oxopropyl]piperidine-1-carboxylate

InChI

InChI=1S/C20H29ClN2O4/c1-20(2,3)27-19(25)23-9-7-13(8-10-23)5-6-17(24)14-11-15(21)16(22)12-18(14)26-4/h11-13H,5-10,22H2,1-4H3

InChI Key

CGYIHKSCVNECCC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CCC(=O)C2=CC(=C(C=C2OC)N)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

3-[1-(tert-Butoxycarbonyl)piperidin-4-yl]propionic acid (4.6 g, 18 mmol), prepared as in Example 1, was dissolved in HMPA (10 mL) and THF (10 mL), and this solution was added to a -20° solution of lithium diisopropylamide (60 mmol). The mixture was warmed to 0° C., stirred for 30 minutes, and then cooled to -40° C. N-Methoxy-N-methyl-4-amino-5-chloro-2-methoxybenzamide (4.9 g, 20 mmol), prepared as in Example 2, was dissolved in HMPA (10 mL) and THF (10 mL) and this solution was added to the mixture. The mixture was allowed to warm to 0° C. over 1 hour, then diluted with water, washed with ether, acidified with hydrochloric acid, and extracted into methylene chloride. The methylene chloride extract was concentrated in vacuo and the residue was heated in an oil bath to 140° C. for 30 minutes. The mixture was cooled, partitioned between water and ethyl acetate. The ethyl acetate layer was separated, washed with 5% sodium hydroxide and then brine, dried over sodium sulfate, and evaporated. Purification by silica gel chromatography (40% ethyl acetate-hexane) gave 1-(4-amino-5-chloro-2-methoxyphenyl)-3-[1-(tert-butoxycarbonyl)piperidin-4-yl]-propan-1-one (1.5 g, 3.8 mmol), m.p. 133°-134° C.
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